N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a quinoline derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Quinoline Derivative: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent.
Coupling Reactions: The benzodioxole and quinoline derivatives are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Quinoline Derivatives: Compounds like chloroquine and quinine, which share the quinoline core structure.
Acetamide Derivatives: Compounds such as acetanilide, which contain the acetamide functional group.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of functional groups and structural complexity
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O5/c1-2-16-3-5-17(6-4-16)26(32)21-13-30(22-9-7-18(28)11-20(22)27(21)33)14-25(31)29-19-8-10-23-24(12-19)35-15-34-23/h3-13H,2,14-15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPPVLSNXJKNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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